

# Physicochemical properties of 5-Acetyl-2,3-dihydrobenzo[b]furan

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## Compound of Interest

Compound Name: 5-Acetyl-2,3-dihydrobenzo[b]furan

Cat. No.: B196252

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## An In-depth Technical Guide on the Physicochemical Properties of 5-Acetyl-2,3-dihydrobenzo[b]furan

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the known physicochemical properties of **5-Acetyl-2,3-dihydrobenzo[b]furan** (CAS No: 90843-31-5). The information is compiled from various sources and includes both experimental and predicted data to facilitate research and development activities. Standard experimental protocols for determining key properties are also detailed.

## Core Physicochemical Data

The following table summarizes the key physicochemical properties of **5-Acetyl-2,3-dihydrobenzo[b]furan**. It is critical to distinguish between experimentally determined values and computationally predicted values, as indicated in the "Data Type" column.

Property	Value	Data Type
IUPAC Name	1-(2,3-dihydro-1-benzofuran-5-yl)ethanone	-
Synonyms	5-Acetyl-2,3-dihydrobenzofuran, 5-Acetylcoumaran	-
CAS Number	90843-31-5	-
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>2</sub>	-
Molecular Weight	162.19 g/mol	-
Physical Form	White to off-white solid	Experimental
Melting Point	56-59 °C	Experimental
Boiling Point	120-121 °C at 15 mmHg	Experimental
Density	1.149 ± 0.06 g/cm <sup>3</sup>	Predicted
LogP (o/w)	1.92	Predicted
Water Solubility	Data not readily available	-
pKa	Data not readily available	-

Note: Predicted values are computationally derived and should be confirmed by experimental measurement for critical applications.

## Hazard and Safety Information

For safe handling in a laboratory setting, the following hazard information should be noted:

- Signal Word: Warning
- Hazard Statements:
  - H302: Harmful if swallowed.
  - H315: Causes skin irritation.

- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- Storage: Store in a dry, well-ventilated place at room temperature. Keep container tightly sealed.

## Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These are standard procedures applicable to solid organic compounds like **5-Acetyl-2,3-dihydrobenzo[b]furan**.

### Melting Point Determination

This protocol describes the determination of the melting point range using a modern digital melting point apparatus (e.g., Vernier Melt Station or similar).

Methodology:

- Sample Preparation: Ensure the **5-Acetyl-2,3-dihydrobenzo[b]furan** sample is completely dry and finely powdered. Transfer a small amount to a watch glass and crush any large crystals.
- Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube gently on a hard surface to pack the solid down. The sample height should be approximately 2-3 mm.
- Apparatus Setup: Insert the loaded capillary tube into a sample slot in the heating block of the apparatus.
- Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample at a rapid rate (5-10 °C/min) to determine a rough melting range. Allow the apparatus to cool before proceeding.
- Accurate Measurement: Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point.

- **Slow Heating:** Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.
- **Observation and Recording:**
  - Record the temperature ( $T_1$ ) at which the first droplet of liquid becomes visible.
  - Record the temperature ( $T_2$ ) at which the entire sample has completely melted into a clear liquid.
- **Reporting:** The melting point is reported as the range from  $T_1$  to  $T_2$ . For a pure compound, this range is typically narrow (0.5-1.5 °C).

## Octanol-Water Partition Coefficient (LogP) Determination

This protocol details the classic shake-flask method for determining the LogP (or LogD at a specific pH, such as 7.4) of a compound.

### Methodology:

- **Solvent Preparation:** Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and n-octanol. Pre-saturate the solvents by mixing equal volumes of PBS and n-octanol in a separatory funnel, shaking vigorously for 24 hours, and allowing the phases to separate completely.
- **Stock Solution:** Prepare a stock solution of **5-Acetyl-2,3-dihydrobenzo[b]furan** in the pre-saturated n-octanol.
- **Partitioning:** In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated PBS. The volume ratio can be adjusted depending on the expected lipophilicity.
- **Equilibration:** Seal the vial and shake it vigorously for a fixed period (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.

- **Phase Separation:** Centrifuge the vial at a moderate speed to achieve a clean separation of the aqueous and organic phases.
- **Sampling:** Carefully withdraw an aliquot from the upper n-octanol layer and another from the lower aqueous layer.
- **Quantification:** Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve should be prepared for accurate quantification.
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value:
  - $P = [\text{Concentration}]_{\text{octanol}} / [\text{Concentration}]_{\text{aqueous}}$
  - $\text{LogP} = \log_{10}(P)$

## Aqueous Solubility Determination

This protocol describes the thermodynamic shake-flask method for measuring the equilibrium solubility of a compound in an aqueous buffer.

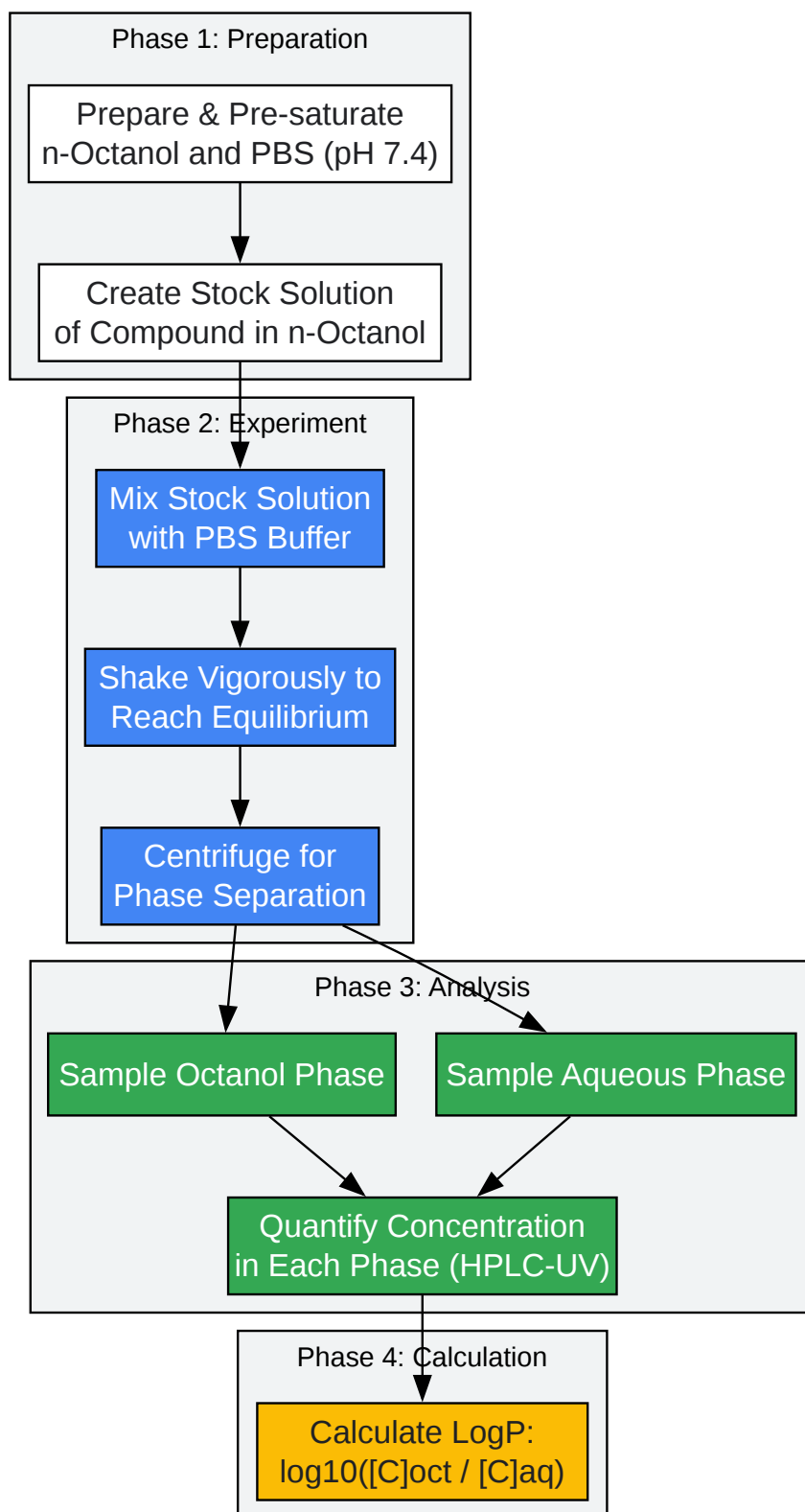
### Methodology:

- **System Preparation:** Add an excess amount of solid **5-Acetyl-2,3-dihydrobenzo[b]furan** to a vial containing a known volume of the desired aqueous buffer (e.g., PBS at pH 7.4). The presence of undissolved solid is essential to ensure saturation.
- **Equilibration:** Seal the vial and place it in a shaker or agitator in a temperature-controlled environment (e.g., 25 °C). The mixture should be agitated for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
- **Phase Separation:** After equilibration, allow the suspension to settle. To remove undissolved solids, either centrifuge the sample at high speed or filter it through a low-binding filter (e.g., a 0.22 µm PVDF filter).

- **Sample Preparation:** Take a precise volume of the clear supernatant (the saturated solution) and dilute it with a suitable solvent to bring the concentration within the linear range of the analytical method.
- **Quantification:** Analyze the diluted sample using a validated method like HPLC-UV or LC-MS to determine the concentration of the dissolved compound.
- **Reporting:** The aqueous solubility is reported in units such as mg/mL or  $\mu\text{M}$ , specifying the temperature and pH of the buffer.

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the Octanol-Water Partition Coefficient (LogP) using the shake-flask method.



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Caption: Workflow for Shake-Flask LogP Determination.

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